REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][C:6]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]([OH:17])=O)=[O:7].NC(N)=O.[ClH:22]>>[C:6]([O:8][C:9]1[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:15]([Cl:22])=[O:17])(=[O:7])[CH3:5]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The fairly mobile suspension is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 liter, 3-neck flask equipped with a water bath, stirrer
|
Type
|
TEMPERATURE
|
Details
|
warmed to 30°
|
Type
|
TEMPERATURE
|
Details
|
a slow to medium stirring rate is then maintained
|
Type
|
CUSTOM
|
Details
|
is held at 25°
|
Type
|
CUSTOM
|
Details
|
is fed in via a powder funnel in the third neck of the flask
|
Type
|
CUSTOM
|
Details
|
fitted with a `Y` piece, one arm
|
Type
|
CUSTOM
|
Details
|
leading to a gas outlet
|
Type
|
CUSTOM
|
Details
|
for absorbing HCl and SO2
|
Type
|
ADDITION
|
Details
|
containing moisture
|
Type
|
CUSTOM
|
Details
|
during this stage of the reaction
|
Type
|
STIRRING
|
Details
|
At this stage a further 30 mins stirring at 25°-30°
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried quickly in a forced draught oven at 35°-40°
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |